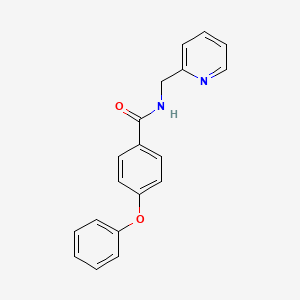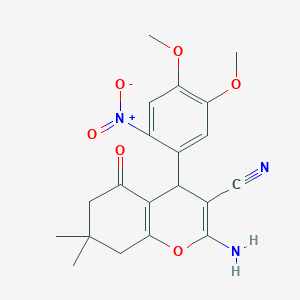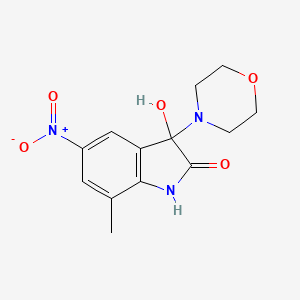
Ethyl-2-(4-Chlorphenyl)-4-hydroxy-1,3-thiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, also known as ETC, is a synthetic compound used in scientific research. It is a compound of the thiazole class and is a derivative of the phenylthiazole family. ETC is used in many different lab experiments and has been studied extensively. It has a variety of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der organischen Halbleitertechnik
Ethyl-2-(4-Chlorphenyl)-4-hydroxy-1,3-thiazol-5-carboxylat: kann bei der Entwicklung organischer Halbleiter eingesetzt werden. Seine strukturellen Eigenschaften, insbesondere das Vorhandensein eines Thiazolrings, könnten für die Herstellung von Materialien mit wünschenswerten elektronischen Eigenschaften von Vorteil sein. Diese Materialien werden oft aufgrund ihrer π-konjugierten Elektronensysteme für ihr Potenzial in Dünnschichttransistoren und organischen Leuchtdioden (OLEDs) untersucht .
Antimikrobielle Aktivität
Verbindungen, die die Thiazolgruppe enthalten, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindung mit ihrer Chlorphenylgruppe könnte auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzarten untersucht werden. Sie könnte zur Entwicklung neuer antimikrobieller Mittel beitragen, die gegen arzneimittelresistente Krankheitserreger wirken .
Krebsforschung
Die Chlorphenyl- und Thiazolkomponenten dieser Verbindung deuten auf mögliche Anwendungen in der Krebsforschung hin. Sie könnte zu Derivaten synthetisiert werden, die antiproliferative Wirkungen gegen Krebszelllinien wie das menschliche Brustadenokarzinom (MCF7) aufweisen. Weitere Untersuchungen könnten ihre Rolle bei der Bekämpfung des Wachstums von Krebszellen untersuchen .
Entwicklung optischer Materialien
Aufgrund seiner strukturellen Eigenschaften könnte This compound bei der Entwicklung optischer Materialien eingesetzt werden. Seine optischen Eigenschaften wie Bandlücke und optische Suszeptibilität können durch Verfahren wie thermisches Tempern verändert werden, was es zu einem Kandidaten für den Einsatz in photonischen Bauelementen macht .
Molekulare Elektronik
Die Molekülstruktur der Verbindung, die einen Thiazolring aufweist, macht sie zu einem interessanten Thema im Bereich der molekularen Elektronik. Sie könnte Teil von Studien sein, die darauf abzielen, den Ladungstransport und die Lichtabsorption/Lichtemissionseigenschaften in π-konjugierten Systemen zu verstehen, die für die Weiterentwicklung molekularelektronischer Bauelemente entscheidend sind .
Nichtlineare optische Eigenschaften
Thiazolderivate sind bekannt für ihre nichtlinearen optischen Eigenschaften. Diese spezielle Verbindung könnte auf ihr Potenzial in Anwendungen untersucht werden, die Materialien mit hoher optischer Nichtlinearität erfordern, beispielsweise bei der Herstellung von optischen Schaltern oder Modulatoren .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Thiazole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given that thiazole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various biotransformations, including hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.
Transport and Distribution
The transport and distribution of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its overall mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQUWXZGMKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331593 | |
| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263016-08-6 | |
| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)sulfonylethylthio]-1H-1,2,4-triazol-5-one](/img/structure/B1223290.png)



![3-[5-(4-Fluorophenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1223298.png)
![2-(2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-yl)propanedioic acid diethyl ester](/img/structure/B1223299.png)
![2-[2-Oxo-2-(2,2,4,6-tetramethyl-1-quinolinyl)ethyl]isoindole-1,3-dione](/img/structure/B1223300.png)
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]ethanone](/img/structure/B1223301.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1223302.png)
![1-(5-Bromo-2-thiophenyl)-2-[(5-methoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1223306.png)
